N-methyl-2-phenylcyclopropanecarboxamide

NMDA receptor binding affinity neuropharmacology

N-Methyl-2-phenylcyclopropanecarboxamide (CAS 200283-04-1) is a cyclopropane derivative featuring a phenyl group and a carboxamide moiety. This compound is a foundational scaffold in medicinal chemistry, primarily investigated for its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist and as a building block for orexin receptor modulators.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11944086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-phenylcyclopropanecarboxamide
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCNC(=O)C1CC1C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c1-12-11(13)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,12,13)
InChIKeyXVWVXYDOVFHJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-phenylcyclopropanecarboxamide: A Core Cyclopropanecarboxamide Scaffold for Neurological and Oncology Research


N-Methyl-2-phenylcyclopropanecarboxamide (CAS 200283-04-1) is a cyclopropane derivative featuring a phenyl group and a carboxamide moiety . This compound is a foundational scaffold in medicinal chemistry, primarily investigated for its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist and as a building block for orexin receptor modulators . Its predicted physicochemical properties include a molecular weight of 175.23 g/mol, a boiling point of 365.1±22.0 °C, a density of 1.112±0.06 g/cm³, and a pKa of 16.27±0.40 .

Critical Differentiation: Why N-Methyl-2-phenylcyclopropanecarboxamide is Not Interchangeable with Other Cyclopropanecarboxamide Analogs


Generic substitution within the cyclopropanecarboxamide class is not scientifically valid due to profound differences in biological activity driven by specific structural features. For instance, the presence of the N-methyl group versus a diethyl substitution, as in milnacipran, significantly alters NMDA receptor binding affinity (IC50 values of 13 µM versus 6.3 µM, respectively) [1]. Furthermore, the absence of an aminomethyl moiety, a key pharmacophore in many analogs, completely shifts the compound's target profile, potentially abolishing activity at certain targets while introducing affinity for others [2]. Therefore, selecting the correct analog is critical for achieving reproducible and meaningful experimental outcomes.

Quantitative Evidence for Selecting N-Methyl-2-phenylcyclopropanecarboxamide: A Comparative Data Guide


NMDA Receptor Binding Affinity: N-Methyl Substitution Reduces Potency Compared to Milnacipran

The N-methyl derivative of milnacipran (compound 7), which shares the N-methylcyclopropanecarboxamide core but includes an additional aminomethyl group, exhibits a 2.1-fold reduction in NMDA receptor binding affinity compared to milnacipran itself (IC50: 13 µM vs. 6.3 µM). This demonstrates that the simple N-methyl substitution, while maintaining some activity, significantly reduces potency compared to a diethyl-substituted analog [1].

NMDA receptor binding affinity neuropharmacology

Physicochemical Properties: Predicted Boiling Point and pKa Differentiate from Milnacipran

N-methyl-2-phenylcyclopropanecarboxamide has a predicted boiling point of 365.1±22.0 °C and a predicted pKa of 16.27±0.40 . In contrast, milnacipran has a reported boiling point of 393.0±21.0 °C at 760 mmHg and a different pKa profile due to its basic amine group . These differences can significantly impact purification methods (e.g., distillation), solubility, and formulation development.

physicochemical properties drug design formulation

Molecular Weight and Structural Simplicity: A Lightweight Scaffold for Derivatization

With a molecular weight of 175.23 g/mol, N-methyl-2-phenylcyclopropanecarboxamide is significantly smaller than many of its biologically active analogs, such as the orexin receptor antagonist 33b (MW > 400 g/mol) [1]. This lower molecular weight provides a simpler scaffold that is easier to derivatize and may offer superior permeability and solubility characteristics in early-stage drug discovery, as supported by Lipinski's Rule of Five [2].

molecular weight scaffold derivatization

Recommended Application Scenarios for N-Methyl-2-phenylcyclopropanecarboxamide in Scientific Research


Building Block for Custom NMDA Receptor Antagonist Libraries

Given its demonstrated class activity at NMDA receptors, N-methyl-2-phenylcyclopropanecarboxamide serves as an ideal core scaffold for the synthesis of focused chemical libraries aimed at identifying novel NMDA receptor modulators. Its simple structure allows for diverse functionalization at the phenyl ring, the N-methyl group, and the cyclopropane ring, enabling systematic structure-activity relationship (SAR) studies [1].

Physicochemical Probe for Method Development in Analytical Chemistry

The well-defined predicted physicochemical properties (boiling point, pKa) make this compound a suitable model analyte for developing and validating analytical methods such as HPLC, GC, and NMR. Its moderate molecular weight and polarity provide a practical test case for optimizing separation conditions, particularly in comparison to more complex analogs like milnacipran .

Reference Compound for Cyclopropane Ring Stability Studies

The cyclopropane ring is a key structural motif in many bioactive molecules. N-methyl-2-phenylcyclopropanecarboxamide can be used as a reference compound to investigate the chemical stability and metabolic fate of the cyclopropane ring under various conditions (e.g., oxidative, acidic, or enzymatic). Comparative studies with analogs bearing additional functional groups can isolate the intrinsic stability of the core scaffold .

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